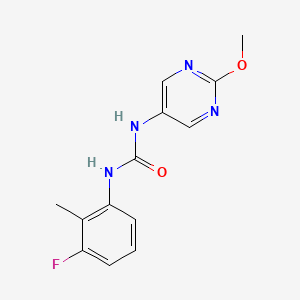
1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea, also known as FMU, is a small molecule inhibitor of protein kinase B (PKB/Akt) that has been extensively studied for its potential therapeutic applications. PKB/Akt is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. Dysregulation of PKB/Akt signaling has been implicated in various diseases, including cancer, diabetes, and cardiovascular disorders. FMU has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Applications De Recherche Scientifique
Gonadotropin-Releasing Hormone Receptor Antagonists
- Development of GnRH Antagonists: A series of substituted uracils, including derivatives similar to the compound , showed potential as potent antagonists of the human gonadotropin-releasing hormone receptor. These compounds demonstrated high binding affinity and functional antagonism, suggesting their utility in therapeutic applications related to hormonal regulation (Tucci et al., 2005).
Antidepressant and Serotonin Reuptake Inhibition
- 5-HT Reuptake Inhibition: Research into unsymmetrical ureas, closely related to the compound , has shown that they can act as serotonin reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. These findings contribute to the development of potential antidepressants with a dual pharmacological profile, enhancing serotonergic neurotransmission (Matzen et al., 2000).
Compulsive Food Consumption Modulation
- Influence on Binge Eating: Compounds structurally similar to 1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea, such as selective Orexin-1 Receptor (OX1R) antagonists, have been evaluated in animal models for their impact on binge eating. These studies suggest a significant role for OX1R mechanisms in compulsive eating behaviors, pointing to potential therapeutic applications (Piccoli et al., 2012).
Anticancer Potential
- Antiproliferative Activities: Research involving derivatives of similar urea compounds has shown promising antiproliferative activities against various cancer cell lines. These studies suggest potential applications in cancer treatment, particularly in developing compounds with lower toxicity but retained antiproliferative activity (Wang et al., 2015).
Enzyme Inhibition and Anticancer Investigations
- Urea Derivatives in Cancer Research: A series of urea derivatives, including novel compounds, have been synthesized and evaluated for their inhibitory activities on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase. These compounds also demonstrated effects on cancer cell lines, indicating their potential in anticancer research (Mustafa et al., 2014).
Oligoribonucleotide Synthesis
- Use in Nucleotide Synthesis: The compound's structural analogs have been utilized in the synthesis of oligoribonucleotides, providing insights into the synthesis processes and potential applications in genetic and molecular biology research (Pieles et al., 1994).
Receptor Antagonism Studies
- Human A3 Adenosine Receptor Studies: Derivatives of the compound have been studied for their role as antagonists at the human A3 adenosine receptor. These studies contribute to understanding receptor mechanisms and potential therapeutic applications in neurological and other disorders (Baraldi et al., 2001).
Propriétés
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c1-8-10(14)4-3-5-11(8)18-12(19)17-9-6-15-13(20-2)16-7-9/h3-7H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWIHIHTXGYSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=CN=C(N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2727349.png)
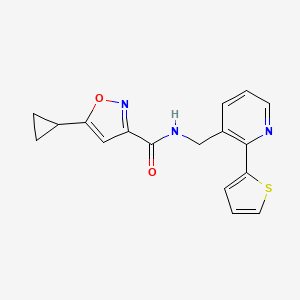
![N1-(3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2727352.png)
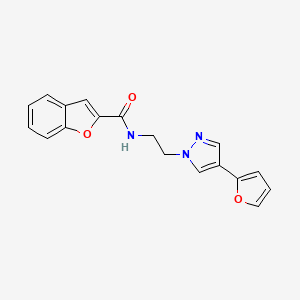
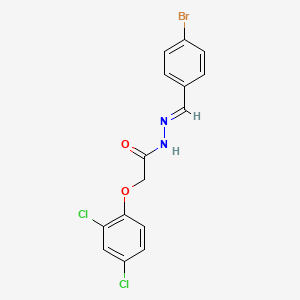
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-3-carboxamide](/img/structure/B2727358.png)
![(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2727359.png)

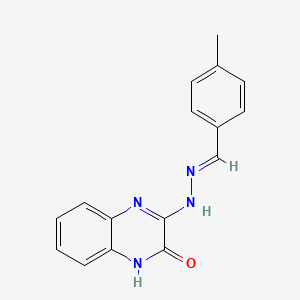
![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2727364.png)
![N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2727365.png)
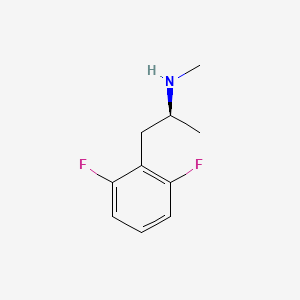
![3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2-one](/img/structure/B2727368.png)
![N-[(2,2-Difluorocyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2727370.png)